Synthesis and characterization of 1-(3-nitrophenyl)-1H-pyrazole
Synthesis and characterization of 1-(3-nitrophenyl)-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-nitrophenyl)-1H-pyrazole
Foreword: The Significance of the Pyrazole Scaffold
The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of this five-membered heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] Commercially successful drugs such as Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) feature the pyrazole core, underscoring its therapeutic relevance.[1][2] The introduction of a nitrophenyl group, as in 1-(3-nitrophenyl)-1H-pyrazole, modulates the electronic properties and steric profile of the molecule, offering a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of a field-proven method for its synthesis and the rigorous analytical techniques required for its definitive characterization.
Part 1: Synthesis via Copper-Catalyzed N-Arylation (Ullmann Condensation)
The construction of the N-aryl bond between the pyrazole and nitrophenyl rings is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[5][6] This method has evolved from using stoichiometric amounts of copper at high temperatures to more refined catalytic systems that offer milder conditions and broader applicability.[5][6]
Reaction Principle & Mechanistic Insight
The Ullmann-type reaction involves the coupling of an aryl halide with a nucleophile—in this case, the pyrazole ring—promoted by a copper catalyst.[5][7] The reaction is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate.
Causality Behind Experimental Choices:
-
Aryl Halide Selection : We select 1-iodo-3-nitrobenzene as the arylating agent. The carbon-iodine bond is weaker than corresponding bromide or chloride bonds, making it more susceptible to oxidative addition to the copper catalyst. Furthermore, the potent electron-withdrawing nature of the nitro (-NO₂) group at the meta-position "activates" the aryl halide, rendering it more electrophilic and thus more reactive in this nucleophilic substitution pathway.
-
Catalyst System : Copper(I) iodide (CuI) is an effective and commercially available catalyst precursor. Its efficacy is significantly enhanced by the use of a ligand. L-proline, a simple amino acid, has been shown to be an excellent and inexpensive ligand for these transformations.[8] It is thought to chelate with the copper ion, increasing its solubility and preventing catalyst agglomeration, thereby maintaining high catalytic activity at lower temperatures.
-
Base : A base is crucial for the deprotonation of the pyrazole N-H proton. Potassium carbonate (K₂CO₃) is a suitable choice, as it is strong enough to generate the nucleophilic pyrazolate anion without causing unwanted side reactions.
-
Solvent : Dimethyl sulfoxide (DMSO) is the solvent of choice. Its high boiling point allows for the necessary thermal energy input, and its polar aprotic nature effectively solvates the cationic species (K⁺ and the copper complex) while leaving the pyrazolate anion relatively free to act as a nucleophile.
Detailed Experimental Protocol
Materials:
-
Pyrazole (CAS: 288-13-1)
-
1-Iodo-3-nitrobenzene (CAS: 645-00-1)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMSO via syringe.
-
Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing : Combine the organic extracts and wash sequentially with water and then with brine. This removes residual DMSO and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 1-(3-nitrophenyl)-1H-pyrazole as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the Ullmann synthesis of the target compound.
Part 2: Comprehensive Characterization
Once synthesized, the identity, structure, and purity of 1-(3-nitrophenyl)-1H-pyrazole must be unequivocally confirmed through a combination of spectroscopic and analytical methods. The data presented here are representative values based on spectral databases and published literature for analogous structures.[9][10][11][12]
Spectroscopic & Analytical Data
| Technique | Parameter | Expected Observation for 1-(3-nitrophenyl)-1H-pyrazole |
| Formula | Molecular Formula | C₉H₇N₃O₂[10][13][14] |
| Molecular Wt. | Monoisotopic Mass | 189.05 g/mol [14] |
| Appearance | Physical State | Expected to be a solid at room temperature. |
| Melting Point | Melting Point | 94-95 °C[15] |
| ¹H NMR | Chemical Shift (δ) | Pyrazole Ring: δ ~7.8-8.0 ppm (d, 1H), ~6.5 ppm (t, 1H), ~8.2-8.4 ppm (d, 1H). Nitrophenyl Ring: Signals expected in the aromatic region δ ~7.6-8.5 ppm, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The presence of the electron-withdrawing nitro group shifts protons downfield.[11][12][16] |
| ¹³C NMR | Chemical Shift (δ) | Pyrazole Ring: 3 distinct signals, with carbons adjacent to nitrogen appearing downfield (~141, ~130, ~110 ppm). Nitrophenyl Ring: 4 distinct signals due to symmetry, with the carbon bearing the nitro group being highly deshielded (~148 ppm).[10][11] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1590, ~1480: C=C and C=N ring stretching. ~1530 (asymmetric) & ~1350 (symmetric): Strong, characteristic N-O stretching of the nitro group.[17] |
| Mass Spec. (MS) | m/z | [M]⁺: 189. This corresponds to the molecular ion.[9][14] Fragmentation may involve the loss of NO₂ (m/z 46) or other characteristic cleavages. |
Interpretation of Characterization Data
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts (positions), splitting patterns (due to neighboring protons), and integration (proton count) in the ¹H NMR spectrum provide a detailed map of the proton environment.[18][19] Similarly, ¹³C NMR confirms the number of unique carbon atoms in the molecule. The downfield shift of protons and carbons on the nitrophenyl ring is a direct consequence of the deshielding effect of the nitro group.[12]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[20][21] For 1-(3-nitrophenyl)-1H-pyrazole, the two most critical and easily identifiable absorptions are the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). Their presence is a key confirmation of successful incorporation of the nitrophenyl moiety.
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound, which serves as a fundamental confirmation of its identity.[22] The mass of the molecular ion peak must match the calculated exact mass of the target compound, C₉H₇N₃O₂.
Characterization Workflow Diagram
Caption: A logical workflow for the analytical validation of the product.
Conclusion
This guide outlines a robust and reproducible approach for the synthesis of 1-(3-nitrophenyl)-1H-pyrazole via a modern Ullmann condensation reaction. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry to ensure a high probability of success. Furthermore, the multi-technique characterization strategy provides a self-validating system, ensuring that the final product is both structurally correct and of high purity. Well-characterized molecules like this are indispensable starting points for further research, enabling scientists in drug discovery and materials science to build upon a solid chemical foundation.
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